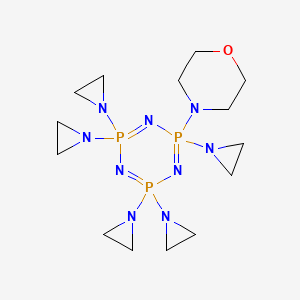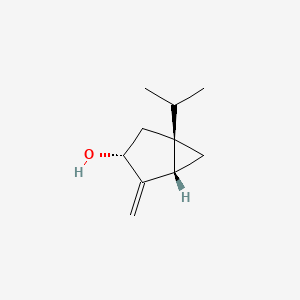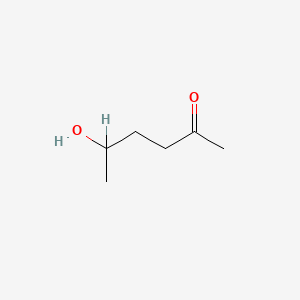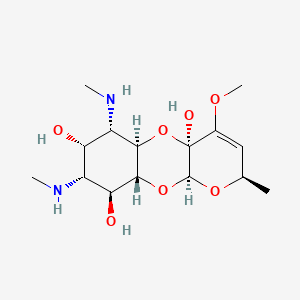
5-amino-4-chloro-2-(2,3-dihydroxyphenyl)pyridazin-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-amino-4-chloro-2-(2,3-dihydroxyphenyl)pyridazin-3(2H)-one is an organochlorine compound, a member of phenols and a pyridazinone.
Scientific Research Applications
Chemical Synthesis and Modifications
- 5-Amino-4-chloro-2-(2,3-dihydroxyphenyl)pyridazin-3(2H)-one has been used as a starting material in chemical synthesis. Nucleophilic introduction of various groups into its structure and reactions with activated malonates have been explored to yield various pyrido[2,3-d]pyridazines (Schober, Megyeri, & Kappe, 1990). Additionally, transformations of related pyridazinones to generate new compounds with different properties have been studied, focusing on synthesis routes and chemical reactions (Alonazy, Al-Hazimi, & Korraa, 2009).
Biological Activities
- Some derivatives of pyridazinones, including 5-amino-4-chloro-2-(2,3-dihydroxyphenyl)pyridazin-3(2H)-one, have been investigated for their biological activities. For example, certain derivatives have been screened for pesticidal activity, although none reached the activity levels of the used standards (Konečný, Žúžiová, Kováč, & Liptaj, 1997). Furthermore, pyridazinone compounds have been examined for their potential antimicrobial activities, although results indicated low or negligible effects (Alonazy, Al-Hazimi, & Korraa, 2009).
Agricultural Applications
- In the context of agriculture, 5-amino-4-chloro-2-(2,3-dihydroxyphenyl)pyridazin-3(2H)-one derivatives have been studied for their herbicidal properties. They have been found to inhibit photosynthesis in plants like barley, contributing to their phytotoxicity (Hilton, Scharen, St. John, Moreland, & Norris, 1969).
Environmental Impact
- Research has also delved into the environmental impact and degradation of pyridazinone compounds. Studies on the bacterial degradation of these compounds in soil have led to the identification of metabolites and proposed pathways for their microbial degradation (de Frenne, Eberspächer, & Lingens, 1973).
properties
CAS RN |
50512-54-4 |
|---|---|
Product Name |
5-amino-4-chloro-2-(2,3-dihydroxyphenyl)pyridazin-3(2H)-one |
Molecular Formula |
C10H8ClN3O3 |
Molecular Weight |
253.64 g/mol |
IUPAC Name |
5-amino-4-chloro-2-(2,3-dihydroxyphenyl)pyridazin-3-one |
InChI |
InChI=1S/C10H8ClN3O3/c11-8-5(12)4-13-14(10(8)17)6-2-1-3-7(15)9(6)16/h1-4,15-16H,12H2 |
InChI Key |
NGWWIKMKDDRAOU-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C(=C1)O)O)N2C(=O)C(=C(C=N2)N)Cl |
Canonical SMILES |
C1=CC(=C(C(=C1)O)O)N2C(=O)C(=C(C=N2)N)Cl |
synonyms |
5-amino-4-chloro-(2,3-dihydroxy-1-phenyl)-3(2H)-pyridazinone |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















